molecular formula C20H30O4 B1245791 7alpha,8beta-Dihydroxydeepoxysarcophine

7alpha,8beta-Dihydroxydeepoxysarcophine

Cat. No. B1245791
M. Wt: 334.4 g/mol
InChI Key: KISXSEZMRISOQB-STGNWYMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,8beta-Dihydroxydeepoxysarcophine is a natural product found in Sarcophyton glaucum with data available.

Scientific Research Applications

Osteoblastic Differentiation and Bone Formation

Research on cembranoid diterpenes isolated from Vietnamese soft coral Sarcophyton mililatensis, including compounds similar to 7α,8β-Dihydroxydeepoxysarcophine, showed their potential in stimulating osteoblastic differentiation. One of the compounds led to a significant increase in alkaline phosphatase activity, collagen content, and nodules mineralization, suggesting a direct stimulatory effect on bone formation, which could be beneficial in preventing osteoporosis (Cuong et al., 2008).

Cytotoxic Activity

A study on cembranoids from the Red Sea soft coral Sarcophyton glaucum, related to 7α,8β-Dihydroxydeepoxysarcophine, found that these compounds exhibit cytotoxic activities against various cancer cell lines, including HepG2, HCT-116, and HeLa cells. This suggests potential applications in cancer research and therapy (Hegazy et al., 2011).

Tumor Promotion Inhibition

Sarcophytol A and related compounds, including one similar to 7α,8β-Dihydroxydeepoxysarcophine, have been shown to inhibit tumor promotion. Specifically, sarcophytol A mediated a dose-dependent reduction in 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced transformation of JB6 cells. This suggests a potential role for such compounds in the development of anticancer agents (El Sayed et al., 1998).

Molecular Structure Studies

The molecular structure of a compound closely related to 7α,8β-Dihydroxydeepoxysarcophine was determined by X-ray crystallography, revealing important structural details. These findings are crucial for understanding the chemical behavior and potential therapeutic applications of similar compounds (Neldle et al., 1980).

Derivatives of Dehydroepiandrosterone

Studies on derivatives of dehydroepiandrosterone, which include structures related to 7α,8β-Dihydroxydeepoxysarcophine, have been conducted to understand their physiological roles and potential therapeutic applications. This includes research into their immunostimulatory or immunomodulatory effects, which could be important for drug development (Hampl et al., 1997).

properties

Product Name

7alpha,8beta-Dihydroxydeepoxysarcophine

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(6E,10S,11R,14E,15aS)-10,11-dihydroxy-3,6,10,14-tetramethyl-4,5,8,9,11,12,13,15a-octahydrocyclotetradeca[b]furan-2-one

InChI

InChI=1S/C20H30O4/c1-13-6-5-11-20(4,23)18(21)10-8-14(2)12-17-16(9-7-13)15(3)19(22)24-17/h6,12,17-18,21,23H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18+,20-/m0/s1

InChI Key

KISXSEZMRISOQB-STGNWYMPSA-N

Isomeric SMILES

C/C/1=C\CC[C@]([C@@H](CC/C(=C/[C@H]2C(=C(C(=O)O2)C)CC1)/C)O)(C)O

Canonical SMILES

CC1=CCCC(C(CCC(=CC2C(=C(C(=O)O2)C)CC1)C)O)(C)O

synonyms

7alpha,8beta-dihydroxydeepoxysarcophine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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